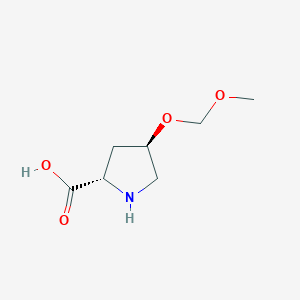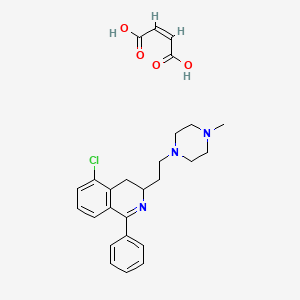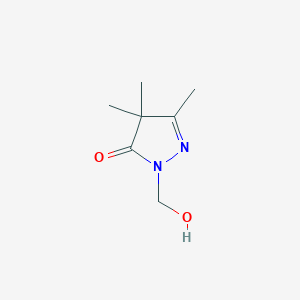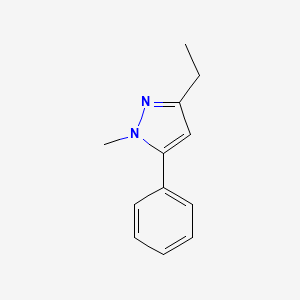
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole is a complex organic compound featuring multiple functional groups, including oxazole rings and naphthalene
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole typically involves multi-step organic reactions. The process begins with the preparation of the naphthalene derivative, followed by the introduction of the oxazole rings through cyclization reactions. Common reagents used in these reactions include strong acids or bases, and the reactions are often carried out under controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole involves its interaction with specific molecular targets. The oxazole rings and naphthalene moiety can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalene
- 4,4-Dimethyl-4,5-dihydrooxazole derivatives
Uniqueness
The uniqueness of 2-(2-(2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)naphthalen-1-yl)phenyl)-4,4-Dimethyl-4,5-dihydrooxazole lies in its combination of structural features, which confer distinct chemical and biological properties. Its dual oxazole rings and naphthalene core make it a versatile compound for various applications, setting it apart from other similar molecules.
Propriétés
Formule moléculaire |
C26H26N2O2 |
|---|---|
Poids moléculaire |
398.5 g/mol |
Nom IUPAC |
2-[2-[2-(4,4-dimethyl-5H-1,3-oxazol-2-yl)naphthalen-1-yl]phenyl]-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C26H26N2O2/c1-25(2)15-29-23(27-25)20-12-8-7-11-19(20)22-18-10-6-5-9-17(18)13-14-21(22)24-28-26(3,4)16-30-24/h5-14H,15-16H2,1-4H3 |
Clé InChI |
IKIUDSRSTKADPM-UHFFFAOYSA-N |
SMILES canonique |
CC1(COC(=N1)C2=C(C3=CC=CC=C3C=C2)C4=CC=CC=C4C5=NC(CO5)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-Phenyl-1H-pyrrolo[2,3-b]pyridin-4-amine](/img/structure/B12885606.png)






![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-7-methanol](/img/structure/B12885640.png)
![1-[5-Methyl-2-(propan-2-yl)-4,5-dihydro-1,3-oxazol-5-yl]ethan-1-one](/img/structure/B12885642.png)

![3-Ethyl-6-methylbenzo[c]isoxazole](/img/structure/B12885648.png)
